molecular formula C19H22N10 B12275770 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12275770
M. Wt: 390.4 g/mol
InChI Key: GOVDJBCXDRWEQC-UHFFFAOYSA-N
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Description

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines multiple nitrogen-containing rings, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions. One common method includes the formation of the triazolo[1,5-a]pyrimidine core through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be fine-tuned to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodobenzene diacetate at room temperature.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings.

Scientific Research Applications

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of multiple nitrogen-containing rings, which enhances its binding affinity and specificity for certain biological targets. This structural complexity also allows for greater versatility in chemical modifications, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C19H22N10

Molecular Weight

390.4 g/mol

IUPAC Name

5,6-dimethyl-7-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H22N10/c1-13-14(2)23-19-20-12-22-29(19)18(13)27-9-7-26(8-10-27)16-11-17(25-15(3)24-16)28-6-4-5-21-28/h4-6,11-12H,7-10H2,1-3H3

InChI Key

GOVDJBCXDRWEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCN(CC3)C4=NC(=NC(=C4)N5C=CC=N5)C

Origin of Product

United States

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